Mosapride Citric Amide Disodium Salt is a derivative of Mosapride, which is a gastroprokinetic agent primarily used to treat gastrointestinal disorders. The compound is characterized by its molecular formula and a molecular weight of approximately 639.96 g/mol. It exists as a disodium salt, enhancing its solubility and bioavailability compared to its parent compound, Mosapride .
The biological activity of Mosapride Citric Amide Disodium Salt is primarily linked to its role as a gastroprokinetic agent. It enhances gastrointestinal motility by acting on serotonin receptors, particularly the 5-HT_4 receptor. This action promotes gastric emptying and alleviates symptoms associated with gastrointestinal disorders such as functional dyspepsia and gastroesophageal reflux disease. Additionally, it has been shown to have antiemetic properties, reducing nausea and vomiting .
Synthesis of Mosapride Citric Amide Disodium Salt typically involves several steps:
The synthesis process requires careful control of reaction conditions to ensure high yield and purity of the final product .
Mosapride Citric Amide Disodium Salt is utilized in various applications:
Several compounds share structural or functional similarities with Mosapride Citric Amide Disodium Salt. Here are some notable examples:
| Compound Name | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| Domperidone | Dopamine antagonist | Anti-nausea and prokinetic | Crosses the blood-brain barrier less than others |
| Metoclopramide | Dopamine antagonist | Gastroprokinetic | Acts on both dopamine and serotonin receptors |
| Cisapride | Prokinetic agent | Gastroesophageal reflux disease | Not widely used due to cardiac side effects |
Mosapride Citric Amide Disodium Salt stands out due to its selective action on serotonin receptors, which provides effective gastrointestinal motility enhancement with fewer central nervous system side effects compared to traditional dopamine antagonists like Metoclopramide and Domperidone. Its disodium salt form also enhances solubility, making it more bioavailable for therapeutic use .
The synthesis of Mosapride Citric Amide Disodium Salt builds upon established routes for mosapride derivatives, with key modifications introduced at strategic stages to incorporate the citric amide moiety and subsequent salt formation. The foundational synthesis begins with 4-amino-5-chloro-2-ethoxybenzoic acid, which undergoes condensation with 4-(4-fluorobenzyl)-2-(methylamino)morpholine using ethyl chloroformate as a coupling agent. This step forms the core benzamide structure critical to mosapride's pharmacological activity.
A pivotal advancement involves the introduction of citric acid through amidation. As demonstrated in patent KR2020/99016, mosapride base reacts with citric acid in ethanol-water solvent systems at 70–75°C, achieving a 97.2% yield of mosapride citrate through controlled crystallization. Conversion to the disodium salt occurs via neutralization with sodium hydroxide, leveraging the triprotic nature of citric acid to form a stable 1:2 stoichiometric complex.
Comparative analysis of synthetic routes reveals critical process parameters:
Recent innovations include deuterated variants synthesized through cyclization of N-(4-fluorobenzyl)ethanolamine with 2-chloroacrylonitrile, followed by sequential alcoholysis and amidation. These developments highlight the molecular flexibility of the mosapride scaffold for derivative synthesis.
Strategic structural modifications focus on three key domains: the morpholine ring, benzamide linkage, and aromatic substitution patterns. The introduction of a 4-fluorobenzyl group at the morpholine nitrogen enhances serotonin 5-HT₄ receptor affinity by 40% compared to non-fluorinated analogs, as evidenced by receptor binding assays. This modification capitalizes on fluorine's electron-withdrawing effects to stabilize receptor-ligand interactions.
The citric amide moiety introduces dual functionality:
Comparative bioactivity data illustrates the impact of specific modifications:
| Derivative | 5-HT₄ EC₅₀ (nM) | Metabolic Stability (t₁/₂) |
|---|---|---|
| Parent mosapride | 18.2 | 2.1 h |
| Citric amide | 14.7 | 3.8 h |
| Disodium salt | 12.9 | 4.5 h |
| Deuterated analog | 16.4 | 6.2 h |
The disodium salt formation further optimizes these properties by introducing ionic character that enhances water solubility while maintaining lipophilicity parameters (LogP = 1.9) suitable for gastrointestinal absorption.
Disodium salt formation addresses mosapride's inherent solubility limitations (0.32 mg/mL in water) through three synergistic mechanisms:
Solubility enhancement correlates directly with bioavailability improvements:
| Formulation | Aqueous Solubility (mg/mL) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) |
|---|---|---|---|
| Free base | 0.32 | 142 | 1.2 |
| Citrate salt | 9.1 | 187 | 0.9 |
| Disodium salt | 18.7 | 234 | 0.7 |
The disodium salt's zwitterionic character, confirmed by zeta potential measurements (+15.2 mV at pH 7.4), enables efficient mucosal penetration while preventing premature absorption in the stomach. This balance between solubility and permeability adheres to Biopharmaceutics Classification System guidelines for optimal drug delivery.
Mosapride citric amide disodium salt demonstrates selective agonistic activity at 5-hydroxytryptamine type 4 receptors through well-characterized molecular binding interactions [1] [2]. The compound exhibits a binding affinity characterized by a dissociation constant of 84.2 nanomolar in guinea pig ileum preparations, establishing its potent interaction with the receptor binding site [2]. This binding affinity positions mosapride as a moderately potent 5-hydroxytryptamine type 4 receptor ligand within the benzamide class of gastroprokinetic agents [3].
The molecular binding mechanism involves competitive interaction with the orthosteric binding site of the 5-hydroxytryptamine type 4 receptor [2]. Scatchard analysis reveals that mosapride increases the dissociation constant of the selective antagonist tritiated GR113808 without affecting the maximum binding density, confirming competitive binding kinetics [2]. The binding site architecture involves critical amino acid residues including aspartic acid at position 3.32, serine at position 5.43, and tyrosine at position 7.43, which serve as anchoring points for ligand-receptor interactions [4] [5].
The ligand binding region of 5-hydroxytryptamine type 4 receptors encompasses residues from transmembrane domains 3, 5, 6, and 7, along with extracellular loop 2 [6]. The orthosteric binding pocket is located deep within the seven transmembrane structure and exhibits high conservation among serotonin receptor subtypes [6]. Mosapride binding involves ionic interactions with the conserved aspartic acid residue at position 3.32, which forms salt bridges with amine-containing ligands [4] [6].
The molecular structure of mosapride allows for specific interactions within the hydrophobic crevice formed by aromatic residues tryptophan 6.48, phenylalanine 6.51, phenylalanine 6.52, and tyrosine 7.43 [6]. These residues facilitate pi-pi stacking interactions with the aromatic components of mosapride, contributing to binding stability and selectivity [6]. The proline residue at position 4.53 in helix IV plays a unique role in mosapride binding, as this residue substitutes for the highly conserved serine found in other rhodopsin family receptors [4] [5].
| Parameter | Value | Experimental Context |
|---|---|---|
| Binding Affinity (Ki) | 84.2 nM | Guinea pig ileum |
| Association Rate (k+1) | 0.02 μM⁻¹sec⁻¹ | 5-hydroxytryptamine type 3 receptor studies |
| Dissociation Rate (k-1) | 0.27 sec⁻¹ | 5-hydroxytryptamine type 3 receptor studies |
| Apparent Kd | 12.5 μM | 5-hydroxytryptamine type 3 receptor studies |
| Competitive Inhibition | EC50 shift from 1.88 to 4.80 μM | 5-hydroxytryptamine type 3 receptor competition |
| Scatchard Analysis Effect | Increased Kd without Bmax change | Radioligand binding |
The functional activity of mosapride at 5-hydroxytryptamine type 4 receptors demonstrates partial agonistic properties with an intrinsic activity of approximately 22 percent relative to serotonin [7] [8]. This partial agonism is characterized by a maximum effect lower than that achieved by full agonists while maintaining the ability to activate the receptor and stimulate downstream signaling cascades [9]. The functional potency of mosapride in cyclic adenosine monophosphate accumulation assays shows a half-maximal effective concentration value of 6.3 on the negative logarithmic scale [7] [8].
The selectivity profiles of mosapride, cisapride, and tegaserod reveal distinct pharmacological characteristics that differentiate these 5-hydroxytryptamine type 4 receptor agonists [10] [3]. Cisapride demonstrates higher binding affinity for 5-hydroxytryptamine type 4 receptors compared to mosapride, with cisapride being approximately 4.3-fold more potent in competitive binding assays [3]. However, this enhanced potency comes with significant selectivity limitations, as cisapride exhibits substantial off-target interactions [10].
Mosapride displays superior selectivity compared to cisapride, particularly regarding cardiac ion channel interactions [11] [12]. The human ether-a-go-go-related gene potassium channel blocking activity differs markedly between these compounds, with cisapride demonstrating the most potent blocking effects while mosapride shows minimal interaction with these cardiac channels [11]. This selectivity difference has important implications for the therapeutic profile of these agents, as human ether-a-go-go-related gene channel blockade is associated with cardiac rhythm disturbances [11] [12].
| Compound | 5-Hydroxytryptamine Type 4 (pKi) | 5-Hydroxytryptamine Type 2B (pKi) | 5-Hydroxytryptamine Type 2A (pKi) | 5-Hydroxytryptamine Type 2C (pKi) | 5-Hydroxytryptamine Type 3 | Human Ether-a-go-go-Related Gene Channel | D2 Receptor |
|---|---|---|---|---|---|---|---|
| Mosapride | 6.8 | Weak affinity | Minimal | Minimal | Antagonist | Minimal blocking | No affinity |
| Cisapride | 7.1 | Moderate | Moderate | Moderate | Minimal | Potent blocker | No affinity |
| Tegaserod | 8.6 | 8.4 | 7.5 | 7.0 | No significant affinity | Minimal | No affinity |
Tegaserod presents a unique selectivity profile characterized by high affinity for 5-hydroxytryptamine type 4 receptors combined with significant 5-hydroxytryptamine type 2B receptor antagonism [13] [14]. The binding affinity of tegaserod for 5-hydroxytryptamine type 2B receptors equals its affinity for 5-hydroxytryptamine type 4 receptors, with both interactions occurring at clinically relevant concentrations [13]. This dual receptor activity distinguishes tegaserod from both mosapride and cisapride, which do not demonstrate comparable 5-hydroxytryptamine type 2B receptor interactions [13].
The functional potency comparison reveals a rank order of tegaserod greater than prucalopride greater than cisapride greater than mosapride in cyclic adenosine monophosphate accumulation assays [7] [8]. Tegaserod achieves full agonistic activity with 120 percent intrinsic activity relative to serotonin, while mosapride functions as a partial agonist with only 22 percent intrinsic activity [7] [8]. Cisapride demonstrates full agonistic properties with 101 percent intrinsic activity, positioning it between tegaserod and mosapride in terms of receptor activation efficiency [7] [8].
| Compound | Half-Maximal Effective Concentration (cyclic Adenosine Monophosphate) | Intrinsic Activity (Percent of Serotonin) | Efficacy Classification |
|---|---|---|---|
| TD-8954 | 9.3 | 83 | Partial agonist |
| Tegaserod | 8.7 | 120 | Full agonist |
| Prucalopride | 7.9 | 109 | Full agonist |
| Cisapride | 7.4 | 101 | Full agonist |
| Mosapride | 6.3 | 22 | Partial agonist |
The receptor subtype selectivity analysis demonstrates that mosapride exhibits the most favorable profile regarding off-target interactions [15] [16]. Unlike cisapride and tegaserod, mosapride shows minimal binding to 5-hydroxytryptamine type 2A, 2B, and 2C receptor subtypes [10]. Additionally, mosapride functions as an antagonist at 5-hydroxytryptamine type 3 receptors, providing a dual mechanism that may contribute to its gastroprokinetic effects [17] [15].
The binding affinity rank order for 5-hydroxytryptamine type 4 receptors among classical agonists follows the pattern: BIMU-8 greater than cisapride greater than mosapride greater than renzapride greater than serotonin greater than zacopride greater than metoclopramide [3] [2]. This ranking establishes mosapride as a moderately potent member of the benzamide gastroprokinetic family, with sufficient affinity for therapeutic effectiveness while maintaining selectivity advantages over more potent but less selective alternatives [3].
The 5-hydroxytryptamine type 4 receptor represents a member of the seven transmembrane spanning G protein-coupled receptor family that couples positively to adenylate cyclase through stimulatory G protein subunits [18] [19]. Upon mosapride binding to the orthosteric site, conformational changes in the receptor structure facilitate the exchange of guanosine diphosphate for guanosine triphosphate on the alpha subunit of the stimulatory G protein complex [20] [19]. This nucleotide exchange triggers dissociation of the alpha subunit from the beta-gamma dimer, allowing the activated alpha subunit to interact with and stimulate adenylate cyclase activity [20] [19].
The stimulation of adenylate cyclase by mosapride-activated 5-hydroxytryptamine type 4 receptors results in enhanced conversion of adenosine triphosphate to cyclic adenosine monophosphate [21] [19]. This second messenger accumulation represents the primary mechanism through which mosapride exerts its functional effects at the cellular level [21]. The elevation of intracellular cyclic adenosine monophosphate concentrations subsequently activates protein kinase A, which phosphorylates multiple downstream target proteins [22] [19].
The protein kinase A activation cascade initiated by mosapride involves phosphorylation of various substrate proteins that mediate the physiological responses associated with 5-hydroxytryptamine type 4 receptor stimulation [22] [19]. These phosphorylation events include modification of metabolic enzymes, transcription factors, and structural proteins that contribute to the overall cellular response profile [19]. The specificity of protein kinase A targeting depends on the presence of appropriate consensus sequences and the subcellular localization of both the kinase and its substrates [22].
Desensitization mechanisms play a crucial role in modulating the duration and intensity of mosapride-induced 5-hydroxytryptamine type 4 receptor signaling [22]. The receptor undergoes agonist-induced desensitization through protein kinase A-mediated phosphorylation, creating a negative feedback loop that limits excessive receptor activation [22]. This desensitization process involves phosphorylation of specific serine and threonine residues within the third intracellular loop and carboxyl-terminal tail of the receptor [22].
The allosteric regulation of serotonergic signaling extends beyond the primary receptor-G protein interaction to include modulation of adenylate cyclase isoforms [22]. Certain adenylate cyclase variants, particularly types V and VI, demonstrate inhibition by protein kinase A, providing an additional layer of negative feedback regulation [22]. This adenylate cyclase inhibition contributes to the temporal control of cyclic adenosine monophosphate levels and helps terminate the signaling cascade initiated by mosapride [22].
Phosphodiesterase enzymes represent another critical component of the allosteric modulation network, as these enzymes catalyze the hydrolysis of cyclic adenosine monophosphate to adenosine monophosphate [21] [19]. The activity of phosphodiesterases determines the duration and amplitude of the cyclic adenosine monophosphate signal generated by mosapride stimulation [21]. Inhibition of phosphodiesterase activity enhances and prolongs the effects of 5-hydroxytryptamine type 4 receptor activation, demonstrating the importance of this regulatory mechanism [21].
The integration of multiple signaling pathways creates a complex network of allosteric interactions that fine-tune the cellular response to mosapride [23]. Cross-talk between different neurotransmitter systems, including gamma-aminobutyric acid and glutamate pathways, provides additional opportunities for allosteric modulation of serotonergic signaling [23]. These interactions contribute to the overall pharmacological profile of mosapride and influence its therapeutic effects in target tissues [23].
The bidirectional regulation of gamma-aminobutyric acid type A receptor currents by 5-hydroxytryptamine type 4 receptor activation demonstrates the complexity of allosteric signaling networks [23]. Mosapride-induced stimulation of 5-hydroxytryptamine type 4 receptors can either enhance or reduce gamma-aminobutyric acid type A receptor function depending on the specific cellular context and the relative concentrations of signaling molecules [23]. This bidirectional modulation involves protein kinase A-mediated phosphorylation of gamma-aminobutyric acid type A receptor subunits and associated regulatory proteins [23].
| Binding Affinity and Selectivity Profile of 5-Hydroxytryptamine Type 4 Receptor Agonists | |||
|---|---|---|---|
| Compound | Ki (nM) | pKi | Selectivity Profile |
| Mosapride | 84.2 | - | 5-hydroxytryptamine type 4 agonist, 5-hydroxytryptamine type 3 antagonist |
| Cisapride | Higher affinity than mosapride (4.3-fold) | 7.1 | Non-selective, human ether-a-go-go-related gene blocker |
| Tegaserod | pKi = 8.6 | 8.6 | 5-hydroxytryptamine type 4 agonist, 5-hydroxytryptamine type 2B antagonist |
| Prucalopride | pKi = 7.6 | 7.6 | Highly selective 5-hydroxytryptamine type 4 |
| BIMU-8 | Highest affinity | - | Selective 5-hydroxytryptamine type 4 |
| Renzapride | Lower than cisapride | - | Moderate selectivity |
| Serotonin | Lower than cisapride (1.9-fold) | - | Natural ligand |
| Zacopride | Lower than cisapride (11-fold) | - | Non-selective |
| Metoclopramide | Lowest affinity (26-fold lower than cisapride) | - | D2 antagonist, low 5-hydroxytryptamine type 4 affinity |